molecular formula C16H22N2O5S B2896534 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide CAS No. 1396880-42-4

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide

Cat. No.: B2896534
CAS No.: 1396880-42-4
M. Wt: 354.42
InChI Key: GGNKHABGIBCMDC-UHFFFAOYSA-N
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide is a useful research compound. Its molecular formula is C16H22N2O5S and its molecular weight is 354.42. The purity is usually 95%.
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Scientific Research Applications

Subheading Neuroprotection in Human Neuroblastoma Cells

Methyl 3,4-dihydroxybenzoate (MDHB), a compound structurally related to N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide, has been shown to have neuroprotective effects against oxidative damage in SH-SY5Y cells (human neuroblastoma cells). This study highlights the potential of MDHB in mitigating oxidative stress and inhibiting apoptosis in these cells, suggesting a promising avenue for research into treatments for neurodegenerative diseases (Cai et al., 2016).

Chemical Reactions and Synthesis

Subheading Metal-Free Dioxygenation of Alkenes

A study on the metal-free dioxygenation of alkenes using tert-butyl nitrite and N-hydroxylamines demonstrated a process for producing β-aminoxy nitrate esters. This process is significant for understanding the chemical behavior and potential applications of similar compounds in organic synthesis, including those related to this compound (Bag, Sar, & Punniyamurthy, 2017).

Antioxidant Properties

Subheading Antioxidant Capacity in Chemical and Biological Systems

The antioxidant capacity of compounds like butylated hydroxytoluene and propyl gallate, which bear some structural resemblance to this compound, was studied. This research underscores the importance of understanding the antioxidant properties of various compounds and their potential applications in food, pharmaceuticals, and other industries (Soares, Andreazza, & Salvador, 2003).

Pharmacological Relevance

Subheading Dihydrobenzo[1,4]oxathiine as a Pharmacophoric Nucleus

2,3-dihydrobenzo[b][1,4]oxathiine, a core structure closely related to this compound, exhibits a wide range of biological activities. This nucleus has been recognized for its potential as melatonin, histamine, and serotonin receptor ligands, as well as its roles in different pharmacological applications (Viglianisi & Menichetti, 2010).

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-16(21,5-8-24-2)10-17-14(19)15(20)18-11-3-4-12-13(9-11)23-7-6-22-12/h3-4,9,21H,5-8,10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNKHABGIBCMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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